7-Bromo-1-benzothiophene-2-carbonyl chloride
CAS No.: 1935390-73-0
Cat. No.: VC2761376
Molecular Formula: C9H4BrClOS
Molecular Weight: 275.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935390-73-0 |
|---|---|
| Molecular Formula | C9H4BrClOS |
| Molecular Weight | 275.55 g/mol |
| IUPAC Name | 7-bromo-1-benzothiophene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H |
| Standard InChI Key | FNEHTZMCHNATBL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl |
Introduction
Chemical Identity and Basic Properties
7-Bromo-1-benzothiophene-2-carbonyl chloride is identified by the CAS number 1935390-73-0 and has the molecular formula C9H4BrClOS. This organosulfur compound belongs to the class of heterocyclic compounds containing a benzene ring fused to a thiophene ring, with additional functional groups that enhance its reactivity and synthetic utility .
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Registry Number | 1935390-73-0 |
| Molecular Formula | C9H4BrClOS |
| Molecular Weight | 275.55 g/mol |
| MDL Number | MFCD28992243 |
| Synonyms | 7-Bromobenzo[b]thiophene-2-carbonyl chloride; Benzo[b]thiophene-2-carbonyl chloride, 7-bromo- |
The structure features a benzothiophene core with a bromine atom at the 7-position and a carbonyl chloride group at the 2-position, creating a reactive electrophilic center that can participate in various nucleophilic substitution reactions .
Structural Characteristics
Core Structure
The benzothiophene scaffold consists of a benzene ring fused to a five-membered thiophene ring containing a sulfur atom. This bicyclic aromatic system contributes to the compound's stability while maintaining reactivity at specific positions. The 7-bromo substitution pattern is relatively uncommon compared to 5-bromo derivatives, potentially offering unique chemical and biological properties .
Functional Group Analysis
The carbonyl chloride group (-COCl) at the 2-position serves as a highly reactive acylating agent. This functional group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including:
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Alcohols (forming esters)
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Amines (forming amides)
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Organometallic reagents (forming ketones)
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Hydride donors (forming aldehydes)
The presence of the bromine atom provides additional synthetic versatility through potential metal-catalyzed coupling reactions, making this compound a valuable building block in organic synthesis .
Chemical Reactivity
Acylation Reactions
The primary reactivity of 7-Bromo-1-benzothiophene-2-carbonyl chloride stems from its carbonyl chloride group, which readily participates in acylation reactions. These transformations typically proceed via a nucleophilic acyl substitution mechanism:
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Nucleophilic attack at the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the acylated product
These reactions often occur under mild conditions, making the compound suitable for the synthesis of complex molecules requiring selective functionalization .
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Apollo Scientific | OR111393 | 250 mg | $66 |
| SynQuest Laboratories | 6H66-D-05 | 250 mg | $72 |
| Apollo Scientific | OR111393 | 1 g | $189 |
| SynQuest Laboratories | 6H66-D-05 | 1 g | $208 |
| Matrix Scientific | 131430 | 1 g | $320 |
This pricing structure indicates that the compound is a specialty chemical with moderate production scale, likely synthesized for specific research and development applications rather than bulk industrial use .
Applications in Research and Industry
Pharmaceutical Synthesis
7-Bromo-1-benzothiophene-2-carbonyl chloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The benzothiophene scaffold appears in various bioactive molecules, and the presence of the carbonyl chloride group enables facile derivatization to access:
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Amide derivatives with potential biological activities
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Ester-containing compounds for drug development
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Advanced intermediates for heterocyclic drug candidates
The ability to introduce diverse substituents at the 7-position through the bromine handle further enhances the compound's utility in medicinal chemistry .
Materials Science Applications
Benzothiophene derivatives have found applications in materials science, particularly in the development of:
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Organic semiconductors
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Photovoltaic materials
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Liquid crystals
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Fluorescent probes
The extended π-conjugation of the benzothiophene system, coupled with the functionalities present in 7-Bromo-1-benzothiophene-2-carbonyl chloride, makes it a potential precursor for materials with interesting electronic and optical properties .
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